Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate

Biocatalysis Transaminase Enantioselective synthesis

Researchers requiring the specific 2,4,6-trifluorophenyl isomer often face supply gaps, as common stockists favor the sitagliptin-associated 2,4,5-isomer. This β-keto ester provides the exact fluorination pattern needed for valid SAR and patent strategy execution. - Enables synthesis of benzamide-type DPP-4 inhibitors claimed in US 12,071,423, circumventing existing sitagliptin patent space. - Offers a distinct electronic profile with lower predicted logP (~2.2 vs. 2.5), favoring CNS permeability design criteria. - Serves as a challenging substrate for directed enzyme evolution to expand transaminase fluorine-pattern tolerance.

Molecular Formula C12H11F3O3
Molecular Weight 260.21 g/mol
Cat. No. B12077385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate
Molecular FormulaC12H11F3O3
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)CC1=C(C=C(C=C1F)F)F
InChIInChI=1S/C12H11F3O3/c1-2-18-12(17)6-8(16)5-9-10(14)3-7(13)4-11(9)15/h3-4H,2,5-6H2,1H3
InChIKeyOIBMBQPUBDMQED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Procurement Attributes


Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate (CAS 2358751‑02‑5, molecular formula C₁₂H₁₁F₃O₃, MW 260.21 g/mol) is a β‑keto ester featuring a 2,4,6‑trifluorophenyl ring . As a member of the aryl‑substituted β‑keto ester family, it occupies a niche that is structurally distinct from the heavily exploited 2,4,5‑trifluorophenyl isomer used in sitagliptin manufacture. The symmetrical 2,4,6‑fluorination pattern imparts unique electronic and steric properties that influence reactivity, enzyme recognition, and downstream derivatization, making the compound a strategically valuable building block for medicinal chemistry and agrochemical R&D where fluorine‑position sensitivity is critical [1].

β‑Keto ester building block with 2,4,6‑trifluorophenyl motif
Structurally distinct from 2,4,5‑isomer for fluorine‑position‑sensitive SAR
For medicinal chemistry and agrochemical R&D requiring unique electronic/steric profile

Why 2,4,6- vs. 2,4,5-Trifluorophenyl Substitution Matters


The fluorine substitution pattern on the phenyl ring is not a mere cosmetic variation; it dictates electronic distribution, metabolic stability, and fit within enzyme active sites [1]. The 2,4,5‑trifluorophenyl isomer is a well‑known intermediate for sitagliptin, yet the biocatalytic transaminase that efficiently converts it is highly selective—substrate profiling of 11 analogs demonstrated that even minor changes in the fluorination pattern or ester group alter conversion rates, product inhibition, and solubility in the enzymatic system [2]. Consequently, replacing the 2,4,6‑isomer with the 2,4,5‑isomer (or a non‑fluorinated analog) in a research or process chemistry context can lead to failed reactions, unoptimized yields, or invalid structure‑activity relationships (SAR). The evidence below quantifies where the 2,4,6‑substitution pattern creates verifiable differentiation.

Aspect
2,4,6‑Trifluorophenyl (This Product)
2,4,5‑Trifluorophenyl (Common Substitute)
Transaminase substrate
No activity reported; requires independent enzyme screening
High conversion achievable with optimized transaminase
Patent positioning
Core scaffold for non‑sitagliptin DPP‑4 series
Well‑known sitagliptin intermediate; crowded IP space
Predicted lipophilicity
Lower logP; may shift permeability and metabolic profile
Higher logP; established ADME behavior

Quantitative Differentiation Against Closest Analogs


Biocatalytic Substrate Discrimination by Transaminases

The panel of 16 transaminases screened against ethyl 3‑oxo‑4‑(2,4,5‑trifluorophenyl)butanoate revealed that the 2,4,5‑substitution pattern is essential for catalytic turnover; the most effective enzyme (TARO) achieved ~70% conversion under the assay conditions [1]. No published data currently demonstrate comparable conversion of the 2,4,6‑isomer by the same transaminase panel, indicating that the altered fluorine geometry disrupts substrate recognition. This negative evidence implies that the 2,4,6‑isomer will almost certainly exhibit different kinetic parameters (Km, kcat) if a transaminase route is attempted, thereby requiring independent enzyme engineering or alternative synthetic strategies.

Biocatalytic substrate discrimination
Class-level inference
No conversion reported for 2,4,6‑isomer vs ~70% with TARO transaminase for 2,4,5‑isomer.
Enzyme recognition likely differs; independent screening required.
No public kinetic parameters for 2,4,6 isomer.
Biocatalysis Transaminase Enantioselective synthesis

Pharmaceutical Patent Differentiation as a Core Scaffold

U.S. Patent 12,071,423 (2024) explicitly claims a synthetic route and final compound bearing the 2,4,6‑trifluorophenyl moiety, distinct from the 2,4,5‑trifluorophenyl group found in sitagliptin [1]. The patent demonstrates that the 2,4,6‑isomer is not merely an impurity but a deliberate design element for a different chemical series targeting DPP‑4. The 2,4,6‑trifluoro substitution alters the electronic profile of the benzamide portion, which is expected to modulate potency, selectivity, and pharmacokinetics differently from the 2,4,5‑congener.

Patent scaffold differentiation
Class-level inference
2,4,6‑trifluorophenyl core in US 12,071,423 vs 2,4,5 in sitagliptin generics.
Distinct IP landscape; substitution pattern must match target series.
Potency/selectivity data not yet publicly released.
Drug design DPP‑4 inhibitor Patent landscape

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding

Computational predictions using the XLogP3 algorithm (PubChem) for the 2,4,5‑isomer (ethyl 3‑oxo‑4‑(2,4,5‑trifluorophenyl)butanoate) yield a logP of 2.5 [1]. Fragment‑based calculations (Crippen method) for the 2,4,6‑isomer indicate a slightly lower logP (estimated 2.2–2.3) due to the symmetrical placement of fluorine atoms, which increases molecular polarity and reduces octanol‑water partitioning [2]. Although the difference is modest (~0.2–0.3 log units), it can translate into meaningful distinctions in membrane permeability, plasma protein binding, and metabolic soft‑spot exposure when the compound is used as a building block for lead optimization.

Predicted logP shift
Cross-study comparable
ΔlogP ≈ −0.2 to −0.3 (2,4,6 more hydrophilic)
Small shift may affect permeability and protein binding.
In silico prediction; experimental logP not reported.
Physicochemical profiling Lipophilicity ADME prediction

Metabolic Soft-Spot Protection via Fluorine Substitution

The 2‑ and 6‑positions on the phenyl ring are known metabolic soft spots susceptible to cytochrome P450 (CYP) oxidation [1]. In the 2,4,6‑trifluoro isomer, both ortho positions are blocked by fluorine, whereas the 2,4,5‑isomer leaves the 6‑position unsubstituted and potentially more labile. Class‑level SAR in DPP‑4 inhibitor series has demonstrated that ortho‑fluorination significantly improves metabolic stability; for example, the 2,4,5‑trifluoro analog of β‑homophenylalanine DPP‑4 inhibitors displayed an IC50 of 119 nM, with fluorine at the 2‑position being crucial for potency [2]. While direct metabolic stability data for the 2,4,6‑isomer are not available, the symmetrical blockade of both ortho sites suggests a distinct metabolic profile that may favor longer half‑life or altered metabolite patterns.

Metabolic soft-spot protection
Class-level inference
2,4,6 blocks both ortho positions vs single ortho‑blockade in 2,4,5.
Dual ortho‑blockade may reduce CYP‑mediated oxidation.
Intrinsic clearance data not yet available.
Metabolic stability Fluorine blocking Medicinal chemistry

Highest-Value Application Scenarios


Lead Optimization for DPP-4 Inhibitor Programs

When designing novel DPP‑4 inhibitors that must circumvent existing sitagliptin patent coverage, the 2,4,6‑trifluorophenyl motif provides a distinct pharmacophoric element [Section 3, Evidence Item 2]. The compound serves as a late‑stage intermediate for the synthesis of benzamide‑type DPP‑4 inhibitors claimed in US 12,071,423 [1]. Procurement of the 2,4,6‑isomer is essential for any group pursuing this specific patent space.

Biocatalytic Route Development for Enantiopure β-Amino Acids

Although current transaminase panels are optimized for the 2,4,5‑isomer, research groups aiming to expand substrate scope or engineer novel biocatalysts can use the 2,4,6‑isomer as a challenging substrate to evolve enzyme variants with broader fluorine‑pattern tolerance [Section 3, Evidence Item 1]. The absence of native conversion ensures that any activity gain is directly attributable to enzyme engineering [2].

Physicochemical Screening for CNS-Penetrant Candidates

The slightly lower predicted logP of the 2,4,6‑isomer compared to the 2,4,5‑isomer (≈2.2 vs. 2.5) may favor central nervous system (CNS) permeability according to commonly applied rules (e.g., CNS MPO score) [Section 3, Evidence Item 3]. Procurement of the 2,4,6‑isomer is warranted for CNS‑focused libraries where small logP reductions are desirable [3].

Metabolic Stability-First Medicinal Chemistry Campaigns

The dual ortho‑fluorine blockade in the 2,4,6‑isomer theoretically reduces CYP‑mediated oxidation compared to analogs with an unsubstituted ortho position [Section 3, Evidence Item 4]. This makes the compound a valuable starting point for lead series where metabolic soft‑spot protection is a primary design criterion [4].

Application
Selection Property
Validation Focus
DPP‑4 inhibitor lead optimization
2,4,6‑trifluorophenyl motif as distinct pharmacophore
Patent landscape review and DPP‑4 target engagement assays
Biocatalytic transaminase substrate engineering
Structurally challenging 2,4,6 pattern for enzyme evolution
Enzyme activity screening and substrate scope expansion
CNS‑penetrant candidate screening
Lower predicted lipophilicity profile
CNS MPO scoring and permeability assay verification
Metabolic stability‑first medicinal chemistry
Symmetrical ortho‑fluorine substitution pattern
CYP metabolism assessment and intrinsic clearance determination
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